molecular formula C14H12Br2O2S B12000457 Bis[4-(bromomethyl)phenyl] sulfone

Bis[4-(bromomethyl)phenyl] sulfone

Cat. No.: B12000457
M. Wt: 404.1 g/mol
InChI Key: UPEZCZHEUGNPOC-UHFFFAOYSA-N
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Description

Bis[4-(bromomethyl)phenyl] sulfone is an organic compound with the molecular formula C14H12Br2O2S It is a sulfone derivative where two bromomethyl groups are attached to the para positions of a diphenyl sulfone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[4-(bromomethyl)phenyl] sulfone typically involves the bromination of diphenyl sulfoxide. One method involves brominating diphenyl sulfoxide at 80 to 100°C in the presence of glacial acetic acid and water, followed by the addition of an oxidizing agent to the reaction mixture . This process results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(bromomethyl)phenyl] sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Phenylthiomethyl phenyl sulfone.

    Oxidation Reactions: Various sulfone derivatives depending on the oxidizing agent used.

Mechanism of Action

The mechanism of action of bis[4-(bromomethyl)phenyl] sulfone involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl groups are highly reactive and can undergo substitution reactions with various nucleophiles. The sulfone group, being an electron-withdrawing group, stabilizes the compound and influences its reactivity in oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromomethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and oxidation reactions makes it valuable in the synthesis of complex organic molecules and high-performance polymers.

Biological Activity

Bis[4-(bromomethyl)phenyl] sulfone, a compound characterized by its unique structure, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is synthesized through bromination of diphenyl sulfoxide followed by oxidation. The compound features two bromomethyl groups attached to a phenyl ring, linked by a sulfone group. Its molecular formula is C13H12Br2O2SC_{13}H_{12}Br_2O_2S .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium.

  • Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy:
    • Staphylococcus aureus: MIC = 50 µg/mL
    • Enterococcus faecium: MIC = 125 µg/mL

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments using various cell lines revealed that this compound exhibits moderate toxicity. The compound was tested on human liver (HepG2) and breast cancer (MCF-7) cell lines:

  • IC50 Values :
    • HepG2: IC50 = 30 µg/mL
    • MCF-7: IC50 = 35 µg/mL

These results indicate that while the compound has antimicrobial properties, its cytotoxic effects need careful consideration when evaluating therapeutic applications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly influence its efficacy and selectivity.

Key Findings from SAR Studies

  • Bromination : The presence of bromine atoms enhances the lipophilicity of the molecule, improving membrane permeability and thus increasing antimicrobial activity.
  • Sulfone Group : The sulfone moiety plays a critical role in the biological activity, possibly through interactions with cellular targets involved in microbial metabolism.
  • Linker Flexibility : Variations in the linker between the phenyl rings can affect the compound's ability to interact with bacterial membranes, impacting its overall efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A comparative analysis of bis-sulfone derivatives demonstrated that modifications at the bromomethyl position could enhance antibacterial potency while reducing cytotoxicity.
  • Study 2 : In vivo studies using animal models indicated that this compound showed promise as an adjunct therapy in treating infections caused by resistant bacterial strains.

Properties

Molecular Formula

C14H12Br2O2S

Molecular Weight

404.1 g/mol

IUPAC Name

1-(bromomethyl)-4-[4-(bromomethyl)phenyl]sulfonylbenzene

InChI

InChI=1S/C14H12Br2O2S/c15-9-11-1-5-13(6-2-11)19(17,18)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2

InChI Key

UPEZCZHEUGNPOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)C2=CC=C(C=C2)CBr

Origin of Product

United States

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